molecular formula C13H10O7 B12046774 3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate CAS No. 1262770-21-7

3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate

Cat. No.: B12046774
CAS No.: 1262770-21-7
M. Wt: 278.21 g/mol
InChI Key: ZFTTXYRPFMYDRT-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is a chemical compound belonging to the xanthone family. It is known for its unique structure, which includes multiple hydroxyl groups attached to a xanthone core. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate typically involves the hydroxylation of xanthone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce hydroxyl groups at specific positions on the xanthone ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The xanthone core can be reduced to form dihydroxanthones.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxanthones.

    Substitution: Alkylated or acylated xanthone derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the Na/K-ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, affecting cellular functions. Unlike other inhibitors, it does not activate kinase signaling pathways, making it a unique tool for studying ion transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Mangiferin: A C-glucosyl xanthone with similar hydroxylation patterns but different glycosylation.

    Isogentisin: Another xanthone derivative with hydroxyl groups at different positions.

Uniqueness

3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is unique due to its specific hydroxylation pattern and its ability to inhibit Na/K-ATPase without activating kinase signaling pathways. This distinct mechanism of action sets it apart from other xanthone derivatives .

Properties

CAS No.

1262770-21-7

Molecular Formula

C13H10O7

Molecular Weight

278.21 g/mol

IUPAC Name

3,4,5,6-tetrahydroxyxanthen-9-one;hydrate

InChI

InChI=1S/C13H8O6.H2O/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17;/h1-4,14-15,17-18H;1H2

InChI Key

ZFTTXYRPFMYDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O.O

Origin of Product

United States

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